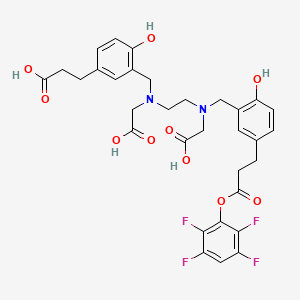![molecular formula C12H15N3S B12864868 4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864868.png)
4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with isothiocyanates. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated or acylated triazoles.
Aplicaciones Científicas De Investigación
4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the treatment of tuberculosis and other infectious diseases.
Industry: Used as a corrosion inhibitor for metals in acidic environments.
Mecanismo De Acción
The mechanism of action of 4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and enzymes, thereby inhibiting their activity. The triazole ring can also interact with biological macromolecules through hydrogen bonding and π-π interactions, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Allyl-5-m-tolyl-4H-1,2,4-triazole-3-thiol
- 4-Phenyl-5-m-tolyl-4H-1,2,4-triazole-3-thiol
- 4-Methyl-4H-1,2,4-triazole-3-thiol
Uniqueness
4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potential biological activity. The combination of the isopropyl and m-tolyl groups in the structure provides a distinct steric and electronic environment, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H15N3S |
|---|---|
Peso molecular |
233.33 g/mol |
Nombre IUPAC |
3-(3-methylphenyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H15N3S/c1-8(2)15-11(13-14-12(15)16)10-6-4-5-9(3)7-10/h4-8H,1-3H3,(H,14,16) |
Clave InChI |
FLYHPTLLYVZKST-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NNC(=S)N2C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Bromobenzo[d]oxazol-5-yl)methanol](/img/structure/B12864787.png)
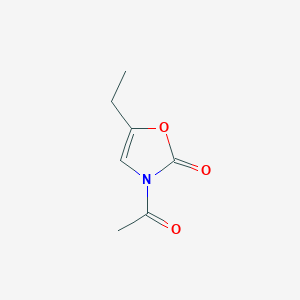
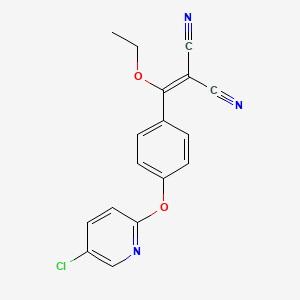
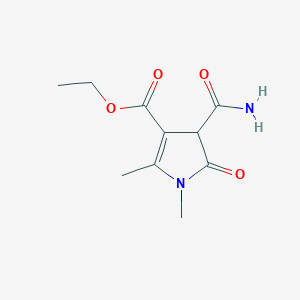
![Methyl (R)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B12864802.png)
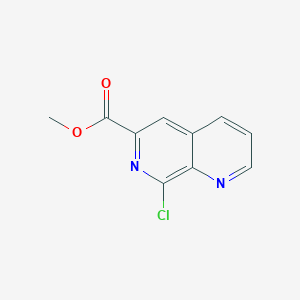
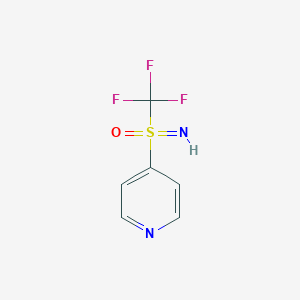
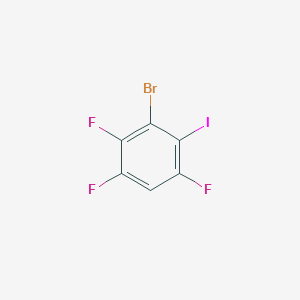
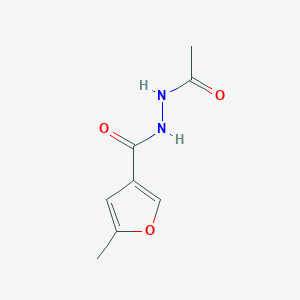
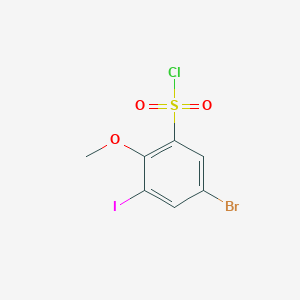
![[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester](/img/structure/B12864834.png)
